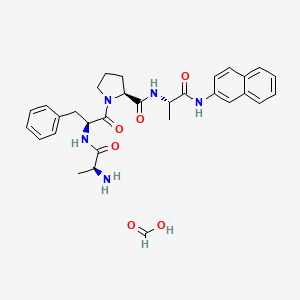
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of condensation and coupling reactions. Key steps may include:
Formation of the Aminopropanamido Group: This step involves the reaction of an appropriate amine with a protected amino acid derivative under controlled conditions.
Coupling with Phenylpropanoyl Group: The aminopropanamido intermediate is then coupled with a phenylpropanoyl chloride in the presence of a base to form the desired amide bond.
Introduction of the Naphthalen-2-ylamino Group: This step involves the reaction of the intermediate with a naphthalen-2-ylamine derivative, typically using a coupling reagent such as EDCI or DCC.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers and has applications in coatings, adhesives, and medical devices.
Uniqueness
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C31H37N5O6 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;formic acid |
InChI |
InChI=1S/C30H35N5O4.CH2O2/c1-19(31)27(36)34-25(17-21-9-4-3-5-10-21)30(39)35-16-8-13-26(35)29(38)32-20(2)28(37)33-24-15-14-22-11-6-7-12-23(22)18-24;2-1-3/h3-7,9-12,14-15,18-20,25-26H,8,13,16-17,31H2,1-2H3,(H,32,38)(H,33,37)(H,34,36);1H,(H,2,3)/t19-,20-,25-,26-;/m0./s1 |
InChI Key |
YKWPJNRUUBLSSE-BRLWRHOGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

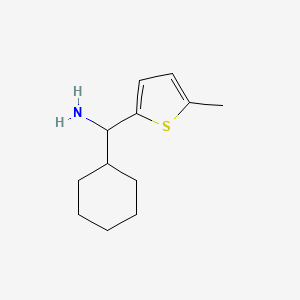
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
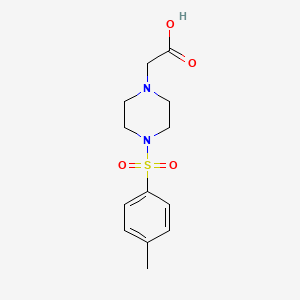
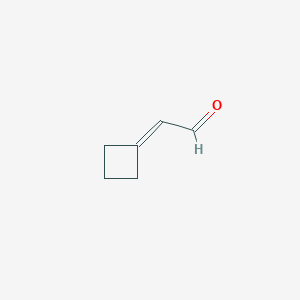
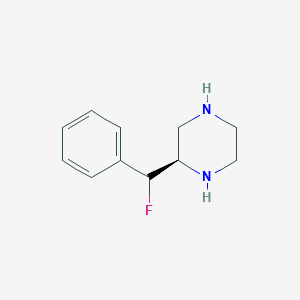

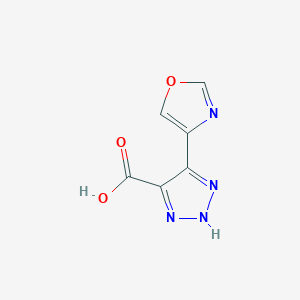
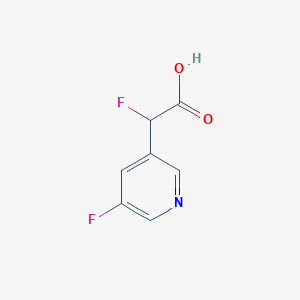

![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
